An In-depth Technical Guide to the Chemical Properties and Stability of Sodium Chlorite
An In-depth Technical Guide to the Chemical Properties and Stability of Sodium Chlorite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium chlorite (NaClO₂) is an inorganic salt of chlorous acid, recognized for its potent oxidizing properties.[1][2] It serves as a crucial precursor in the production of chlorine dioxide (ClO₂), a powerful biocide and bleaching agent.[3][4] While the free acid, chlorous acid (HClO₂), is unstable, sodium chlorite is a stable and commercially available solid, making it a versatile reagent in various industrial and laboratory settings.[5] Its applications range from water purification and bleaching of textiles and paper pulp to specialized roles in organic synthesis.[4][6] This guide provides a comprehensive technical overview of the core chemical properties, stability, and reactivity of sodium chlorite, intended for professionals in research and development.
Core Physical and Chemical Properties
Sodium chlorite is a white, crystalline, and slightly hygroscopic solid.[6][7][8] Commercial grades are often sold as a powder or flakes with approximately 80% purity, with sodium chloride used as a stabilizer.[9][10] The pure anhydrous salt is stable for long-term storage, while the trihydrate form becomes anhydrous above 38°C.[11]
Quantitative Physical and Chemical Data
The fundamental properties of sodium chlorite are summarized in the table below, providing key data points for experimental design and safety assessments.
| Property | Value | Reference(s) |
| Chemical Formula | NaClO₂ | [2][12] |
| Molecular Weight | 90.44 g/mol | [7][12] |
| Appearance | White, hygroscopic crystalline solid | [7][8] |
| Odor | Odorless | [6][13] |
| Density | 2.468 - 2.5 g/cm³ | [2][6][7] |
| Melting Point | Decomposes at 180–200°C | [2][7][13] |
| pH (25% Solution) | 12 - 13 | [3][6] |
| Vapor Pressure (25% Solution) | 20 hPa @ 20°C | [14] |
Table 1: Summary of key physical and chemical properties of sodium chlorite.
Solubility
Sodium chlorite is readily soluble in water, and its solubility increases with temperature.[6][15] It is only slightly soluble in polar organic solvents like methanol.[7]
| Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |
| 17 | 39 | [15] |
| 30 | 46 | [15] |
| 45 | 53 | [15] |
| 60 | 55 | [15] |
Table 2: Solubility of sodium chlorite in water at various temperatures.
Chemical Stability and Decomposition
The stability of sodium chlorite is highly dependent on environmental conditions such as pH, temperature, light exposure, and the presence of contaminants.
pH Dependence
Sodium chlorite exhibits significant stability in alkaline aqueous solutions, which can be boiled with minimal decomposition.[15] However, in acidic solutions (pH 2-4), it becomes unstable.[15][16] The chlorite ion (ClO₂⁻) reacts with H⁺ ions to form the unstable chlorous acid (HClO₂), which rapidly disproportionates into chlorine dioxide (ClO₂), chlorate (ClO₃⁻), and chloride (Cl⁻).[5][15] This reaction is the basis for generating chlorine dioxide for disinfection purposes.[2][16]
Caption: Decomposition pathways of sodium chlorite under various conditions.
Thermal Stability
Solid sodium chlorite decomposes upon heating to 180–200°C.[13][15] The decomposition can yield sodium chlorate and sodium chloride, or it may proceed to complete decomposition, forming sodium chloride and oxygen.[15] The anhydrous form is particularly hazardous, as sudden heating can create localized "hot points" leading to explosive decomposition.[17] The presence of at least 5% water by weight can help absorb heat and prevent such disproportionation.[17]
Stability to Light and Mechanical Shock
Aqueous solutions of sodium chlorite are sensitive to light; exposure to sunlight or UV radiation will reduce the product's strength.[9][18][19] Therefore, solutions should be stored in opaque containers.[9]
In its pure, solid form, sodium chlorite is stable and does not explode upon percussion.[5][15] However, if contaminated with organic materials, it becomes highly sensitive to shock, friction, and heat, which can lead to ignition or explosion.[5][15][20]
Reactivity and Chemical Incompatibilities
Sodium chlorite is a strong oxidizing agent and is incompatible with a wide range of materials.[1][21] Contamination can initiate exothermic chemical reactions, generating heat and hazardous gases, potentially leading to fire and explosion.[1][9]
| Incompatible Material | Result of Mixing | Reference(s) |
| Acids (e.g., HCl, H₂SO₄) | Liberates toxic and explosive chlorine dioxide (ClO₂) gas. | [1][2][8][20] |
| Organic & Combustible Materials (e.g., oils, solvents, wood, cloth) | Creates shock, friction, and heat-sensitive explosive mixtures; high risk of fire. | [1][9][15][20] |
| Reducing Agents (e.g., sulfur, powdered metals, sodium bisulfite) | Violent exothermic reactions, which may cause ignition or explosion. | [9][15][20][21] |
| Ammonia & Ammonium Compounds | Formation of shock-sensitive and explosive ammonium chlorite. | [8][20][22] |
| Chlorine (Cl₂) | Reacts to produce chlorine dioxide gas. | [1][2] |
Table 3: Summary of major chemical incompatibilities of sodium chlorite.
Manufacturing Pathway
Sodium chlorite is produced commercially from sodium chlorate (NaClO₃). The process involves the reduction of sodium chlorate to the intermediate chlorine dioxide, which is then converted to sodium chlorite.
Caption: Generalized manufacturing process for sodium chlorite.
The typical manufacturing process is as follows:
-
Sodium chlorate is reduced in a strong acid solution using a reducing agent like sulfur dioxide, sodium sulfite, or hydrochloric acid to produce chlorine dioxide gas.[2][5]
-
The ClO₂ gas is then absorbed into an aqueous solution of sodium hydroxide.[2][5]
-
A second reducing agent, often hydrogen peroxide (H₂O₂), is used to reduce the chlorine dioxide to sodium chlorite. Using H₂O₂ is advantageous as its byproduct is oxygen gas, which does not contaminate the final product.[5]
Experimental Protocols for Analysis
Accurate determination of sodium chlorite concentration is critical for both research and industrial applications. Iodometric titration is a standard method for assaying concentrated solutions, while ion chromatography is preferred for detecting low levels of chlorite in aqueous samples like drinking water.
Iodometric Titration for Sodium Chlorite Assay
This protocol is used to determine the purity of a sodium chlorite sample. The method relies on the oxidation of iodide to iodine by chlorite in an acidic medium, followed by titration of the liberated iodine.[12][16][23]
Caption: Experimental workflow for iodometric titration of sodium chlorite.
Methodology:
-
Sample Preparation: Accurately weigh approximately 4.0 g of the solid sodium chlorite sample, dissolve it in deionized water, and dilute quantitatively to a known volume (e.g., in a 100-mL volumetric flask).[12] Prepare a further diluted test solution.[12]
-
Reaction: Pipette a known volume (e.g., 25 mL) of the test solution into an Erlenmeyer flask.[12] Add approximately 100 mL of deionized water, 2 g of potassium iodide (KI), and 10 mL of 0.5N Hydrochloric acid.[12] Stopper the flask, mix, and allow the reaction to proceed in the dark for 2-5 minutes.[12] The chlorite will oxidize the iodide according to the reaction:
-
ClO₂⁻ + 4H⁺ + 4I⁻ → Cl⁻ + 2I₂ + 2H₂O
-
-
Titration: Titrate the liberated iodine (I₂) with a standardized solution of sodium thiosulfate (Na₂S₂O₃, e.g., 0.1N) until the solution turns a pale yellow.[12]
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
-
Endpoint Detection: Add a few drops of starch indicator. The solution will turn dark blue. Continue the titration dropwise until the blue color disappears completely. This is the endpoint.
-
Calculation: Use the volume and concentration of the sodium thiosulfate titrant to calculate the amount of iodine, and subsequently, the concentration of sodium chlorite in the original sample.
Ion Chromatography (EPA Method 300.1)
This method is suitable for determining low concentrations of chlorite in drinking water.[24]
Methodology:
-
Sample Preservation: Collect samples in clean, opaque plastic or glass bottles.[24] If residual chlorine dioxide is present, it must be purged with an inert gas (e.g., nitrogen) immediately after collection.[24] To prevent degradation, add an ethylenediamine (EDA) preservative to a final concentration of 50 mg/L.[24] Store samples at 4°C and analyze within 14 days.[24]
-
Instrumentation: Use an ion chromatograph equipped with a conductivity detector and a suitable anion exchange column.
-
Reagents:
-
Eluent Solution: Prepare a carbonate-bicarbonate eluent (e.g., 9 mM Sodium Carbonate) in reagent-grade water and degas before use.[24]
-
Regenerant Solution: A dilute sulfuric acid solution is typically used for the suppressor.[24]
-
Stock Standard: Prepare a 1000 mg/L chlorite stock standard by dissolving a precisely weighed amount of high-purity sodium chlorite in reagent water.[24] The purity of the salt should be verified by iodometric titration.[24]
-
-
Analysis: Inject a small, precise volume of the sample into the ion chromatograph. The chlorite ions are separated from other anions and detected by conductivity.
-
Quantification: Create a calibration curve using standards of known concentrations. Identify the chlorite peak in the sample chromatogram by its retention time and quantify it using the calibration curve.
Safe Handling and Storage
Due to its strong oxidizing nature and reactivity, strict safety protocols must be followed when handling and storing sodium chlorite.
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight, heat, sparks, and open flames.[18][20] Containers should be clean, dry, non-translucent, and tightly closed.[9][20] It must be stored separately from incompatible materials, especially acids, organic compounds, and combustible materials.[1][9][20]
-
Handling: Use only clean, dry utensils.[1] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with a face shield, and protective clothing.[25][26] Avoid breathing dust.[1] Do not allow solutions to evaporate to dryness on clothing or other combustible materials, as the resulting residue creates a fire hazard.[1][3][9]
-
Spill Response: In case of a spill, remove all ignition sources.[9][20] For dry spills, lightly wet the material to prevent dusting, then scoop it into a clean, open container for disposal.[9] Do not seal the container immediately.[9] For liquid spills, contain the material with non-flammable absorbents (e.g., clay, sand) and place it in a suitable container.[9] Flush the area with large quantities of water.[9][20]
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